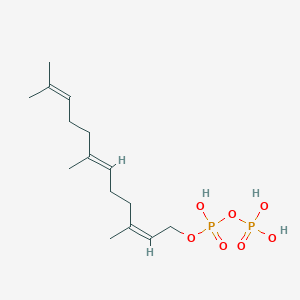

2-cis,6-trans-Farnesyl diphosphate

Description

Structure

3D Structure

Properties

IUPAC Name |

phosphono [(2Z,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O7P2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/b14-9+,15-11- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFJDQUYCIWHTN-PVMFERMNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C\COP(=O)(O)OP(=O)(O)O)/C)/C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O7P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901308917 | |

| Record name | (2Z,6E)-Farnesyl diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40716-68-5 | |

| Record name | (2Z,6E)-Farnesyl diphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40716-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2Z,6E)-Farnesyl diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Biosynthesis and Enzymology of 2 Cis,6 Trans Farnesyl Diphosphate

Enzymatic Formation of 2-cis,6-trans-Farnesyl Diphosphate (B83284)

The formation of Z,E-FPP is catalyzed by stereospecific cis-prenyltransferases (cis-PTs), a family of enzymes that are evolutionarily and structurally distinct from their trans-prenyltransferase counterparts. nih.govfrontiersin.org These enzymes facilitate the sequential head-to-tail condensation of isopentenyl diphosphate (IPP) with an allylic diphosphate primer. nih.gov

Identification and Characterization of Stereospecific cis-Prenyltransferases

Cis-prenyltransferases constitute a large and diverse family of enzymes found across all domains of life. nih.gov They are responsible for synthesizing linear polyprenyl diphosphates with cis (Z) double bond geometry, with chain lengths varying from neryl diphosphate (C10) to natural rubber (C>10,000). nih.gov While bacterial cis-PTs, such as undecaprenyl diphosphate synthase (UPPS), often function as homodimers, recent research has revealed that mammalian, fungal, and long-chain plant cis-PTs are frequently heteromeric, composed of two distinct subunits. nih.gov

One of the key components in some eukaryotic cis-PTs is the NgBR/Nus1 subunit, which, despite lacking the catalytic motif found in UPPS, contains a conserved C-terminal -RXG- motif crucial for enzymatic activity. nih.govnih.gov This motif is believed to be involved in binding the substrate isopentenyl diphosphate (IPP). nih.gov In contrast, the other subunit, such as hCIT in humans, contains the catalytic aspartate residue essential for the condensation reaction. nih.gov This two-component system highlights an evolutionary divergence in the architecture of cis-PTs. nih.gov

The identification of these enzymes often involves sequence homology searches for conserved motifs and domains characteristic of prenyltransferases, such as the polyprenyl synthetase family domain (IPR000092) and the decaprenyl diphosphate synthase-like family domains (IPR001441 and IPR036424). nih.gov Functional characterization is then typically achieved through heterologous expression of the candidate genes and in vitro assays to determine their enzymatic activity and product specificity. nih.govnih.gov

Substrate Requirements and Kinetic Properties of Relevant Synthases

The synthesis of Z,E-FPP involves the condensation of two C5 units, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), to form geranyl diphosphate (GPP), which is then further condensed with another IPP molecule. nih.govymdb.ca However, the primary substrates for Z,E-FPP synthases are typically recognized as farnesyl diphosphate (FPP) and IPP. nih.gov The enzymes exhibit a preference for specific allylic primers. For instance, studies on a cis-prenyltransferase from Cinnamomum kanehirae revealed a preference for FPP as a substrate over GPP and geranylgeranyl diphosphate (GGPP). nih.gov

The kinetic properties of these synthases are determined by measuring the Michaelis constant (Km) and the catalytic rate constant (kcat) for their substrates. nih.gov These values provide insights into the enzyme's affinity for its substrates and its catalytic efficiency. The activity of cis-PTs is dependent on the presence of a divalent metal ion, typically Mg2+, which is essential for the binding of the diphosphate moiety of the substrates. researchgate.netwikipedia.org The continuous release of pyrophosphate (PPi) during the enzymatic reaction is often used to monitor the enzyme's activity. nih.gov

| Enzyme/Complex | Substrate | Km (μM) | kcat (s-1) | Source |

| RWR78 | FPP | 1.8 ± 0.2 | 0.003 ± 0.0001 | nih.gov |

| RWR78/sRWR71 | FPP | 2.1 ± 0.2 | 0.007 ± 0.0002 | nih.gov |

| RWR78/sRWR93 | FPP | 1.7 ± 0.2 | 0.008 ± 0.0002 | nih.gov |

| RWR89 (E. coli expressed) | FPP | 1.9 ± 0.2 | 0.016 ± 0.0004 | nih.gov |

| CtNHase (wild-type) | Acrylonitrile | 205 ± 10 | 1100 ± 30 | marquette.edu |

| CtNHase (αR157A mutant) | Acrylonitrile | 205 ± 10 | 10 ± 2 | marquette.edu |

| CtNHase (αH80A mutant) | Acrylonitrile | 187 ± 11 | 220 ± 40 | marquette.edu |

| CtNHase (αH81A mutant) | Acrylonitrile | 179 ± 18 | 77 ± 13 | marquette.edu |

| CtNHase (αH80A/αH81A mutant) | Acrylonitrile | 213 ± 61 | 132 ± 3 | marquette.edu |

Molecular Mechanisms of cis-Double Bond Formation in Farnesyl Diphosphate

The formation of the cis-double bond in Z,E-FPP is a stereochemically controlled process that is distinct from the formation of the trans-double bond catalyzed by E-prenyltransferases. nih.gov Although both enzyme families utilize a similar chemical mechanism for chain elongation, their active site architectures and the resulting product stereochemistry are different. nih.gov

The reaction proceeds via an electrophilic alkylation of the carbon-carbon double bond in IPP by a carbocation generated from the allylic diphosphate substrate. researchgate.net The stereochemistry of this reaction is determined by several factors, including the orientation of the substrates within the active site and the specific amino acid residues that catalyze the reaction. nih.gov For the formation of a cis-double bond, the pro-S hydrogen is removed from C2 of IPP, in contrast to the removal of the pro-R hydrogen in trans-double bond formation. nih.govnih.gov

Active Site Architecture and Catalytic Residues Implicated in Stereoselectivity

The active sites of cis-prenyltransferases are characterized by a hydrophobic tunnel that accommodates the growing polyprenyl chain. acs.org The size and shape of this tunnel are thought to be key determinants of the final product chain length. acs.org Mutagenesis studies have shown that modifying residues within this pocket can alter the product specificity of the enzyme. acs.org

Several conserved residues are critical for catalysis and substrate binding. In many cis-PTs, two aspartate-rich motifs, DDXXD, are involved in binding the diphosphate moiety of the substrates through coordination with a magnesium ion. researchgate.netillinois.edu In heteromeric cis-PTs, these catalytic residues may be located on one subunit, while other essential motifs, such as the C-terminal RXG motif involved in IPP binding, are on the other subunit. nih.govnih.gov

The stereoselectivity of the reaction is influenced by the precise positioning of the substrates and the catalytic residues. The active site architecture forces a specific conformation of the substrates, which in turn dictates whether a cis or trans double bond is formed. nih.gov For example, in E. coli UPPS, FPP is bound in a way that facilitates its dephosphorylation, and the subsequent attack by deprotonated IPP leads to the formation of the cis-double bond in a concerted mechanism. nih.gov

Proposed Reaction Intermediates and Transition States

The biosynthesis of Z,E-FPP proceeds through a series of carbocationic intermediates. nih.gov The reaction is initiated by the ionization of the allylic diphosphate, which generates an allylic carbocation. researchgate.net This electrophilic species is then attacked by the double bond of IPP. researchgate.net The resulting carbocationic intermediate is then stabilized by the elimination of a proton from C2 of the original IPP molecule, leading to the formation of the new double bond. nih.gov

In some related enzymatic reactions, such as the formation of presodorifen pyrophosphate, a cyclopropyl (B3062369) intermediate has been proposed, guided by a catalytic dyad of specific amino acid residues. nih.gov While the direct observation of these transient intermediates is challenging, their existence is supported by computational modeling and site-directed mutagenesis studies. nih.gov The transition state for the carbon-carbon bond formation involves a precise alignment of the reacting orbitals of the allylic carbocation and the IPP double bond.

Regulation of 2-cis,6-trans-Farnesyl Diphosphate Biosynthesis

The biosynthesis of Z,E-FPP, as a precursor to various essential molecules, is subject to regulation at multiple levels. In eukaryotes, the expression of genes involved in the isoprenoid pathway can be controlled by transcription factors. For instance, the expression of farnesyl diphosphate synthase (FPPS), which produces the precursor FPP, is regulated by the sterol-regulatory-element-binding protein 2 (SREBP-2) and nuclear factor Y (NF-Y). nih.gov This regulation can impact the availability of the allylic substrate for cis-PTs.

Furthermore, the activity of cis-PTs themselves can be modulated. Overexpression of FPPS has been shown to stimulate the activity of certain cis-PTs, not only by increasing the pool of the FPP substrate but also by enhancing the expression of the cis-PT genes. nih.gov This suggests a coordinated regulation of the pathway to ensure an adequate supply of polyprenyl diphosphates for various cellular processes. The localization of these enzymes within the cell, for example on the cytoplasmic leaflet of the endoplasmic reticulum membrane, also plays a role in channeling intermediates towards specific biosynthetic pathways. nih.gov

Genetic and Transcriptional Control of cis-Prenyltransferase Expression

The expression of genes encoding cis-prenyltransferases is a critical control point in the biosynthesis of cis-isoprenoids. This regulation occurs through various mechanisms, from gene duplication and divergence to transcriptional activation in response to specific cellular signals and environmental stimuli.

In eukaryotes, cis-prenyltransferases are often heteromeric enzymes, meaning they are composed of multiple, distinct protein subunits that are encoded by separate genes. frontiersin.org For instance, in the yeast Saccharomyces cerevisiae, two homologs of cis-prenyltransferases, RER2 and SRT1, exist alongside a homolog of the cis-prenyltransferase-binding protein, NUS1. frontiersin.org The essential nature of these genes is highlighted by the fact that a double deletion of RER2 and SRT1 is lethal to the yeast, underscoring the tight genetic control over dolichol biosynthesis. frontiersin.org Similarly, in the rubber-producing plant Parthenium argentatum (guayule), the co-expression of both the cis-prenyltransferase (PaCPT) and a cis-prenyltransferase-binding protein (PaCBP) is necessary to rescue a dolichol-deficient yeast strain, demonstrating that the individual components are insufficient for function. frontiersin.org

Transcriptional regulation is responsive to cellular stress and metabolic status. The unfolded protein response (UPR), a stress response pathway activated by an accumulation of unfolded proteins in the endoplasmic reticulum, induces the expression of several genes involved in N-glycosylation. nih.gov This includes the genes for the subunits of the human cis-prenyltransferase, NgBR and hCIT, and their yeast orthologs, NUS1 and RER2. nih.gov Furthermore, metabolic shifts, such as the blockade of sterol biosynthesis, can lead to an upregulation of dolichol synthesis in both yeast and mammalian cells. nih.gov

In plants, the expression of cis-prenyltransferase genes is also influenced by hormones and external threats. A genome-wide analysis of the cis-prenyltransferase (CPT) gene family in Taraxacum kok-saghyz, a rubber-producing dandelion, revealed that gene family expansion was primarily driven by fragment duplications. mdpi.com The expression of many of these TkCPT genes was significantly increased upon treatment with the plant hormones ethylene (B1197577) and methyl jasmonate, which are known mediators of growth and defense responses. mdpi.com The promoters of these genes contain specific cis-acting elements that are crucial for controlling the initiation of transcription. mdpi.com Similarly, in cotton (Gossypium arboreum), treating cell cultures with an elicitor from the pathogenic fungus Verticillium dahliae leads to a dramatic induction of the transcription of farnesyl diphosphate synthase (FPS), a key enzyme in the synthesis of the precursor FPP. scispace.com This illustrates a common theme of transcriptional activation of isoprenoid biosynthesis genes as a plant defense mechanism.

Table 1: Genes and Factors in cis-Prenyltransferase Expression

| Gene/Factor | Organism/System | Function/Role in Regulation | Citation |

| RER2, SRT1 | Saccharomyces cerevisiae (Yeast) | Encode essential cis-prenyltransferase catalytic subunits. Deletion is lethal. | frontiersin.org |

| NUS1 | Saccharomyces cerevisiae (Yeast) | Encodes a regulatory subunit essential for cis-PT activity. Expression induced by UPR. | nih.govfrontiersin.org |

| NgBR, hCIT | Human | Encode subunits of the heteromeric cis-prenyltransferase. Expression induced by UPR. | nih.gov |

| Ethylene, Methyl Jasmonate | Taraxacum kok-saghyz (Plant) | Plant hormones that induce the expression of TkCPT genes. | mdpi.com |

| Fungal Elicitor | Gossypium arboreum (Cotton) | Induces transcription of farnesyl diphosphate synthase (FPS) as a defense response. | scispace.com |

| Unfolded Protein Response (UPR) | Eukaryotes | Cellular stress response that upregulates the expression of cis-PT subunit genes. | nih.gov |

Allosteric Regulation and Post-Translational Modifications (if specific to cis-synthesis)

Beyond transcriptional control, the activity of cis-prenyltransferases is finely tuned by allosteric regulation, a process where the binding of a molecule at one site on the enzyme affects its activity at another site. This is particularly prominent in the heteromeric cis-prenyltransferases found in eukaryotes.

The human cis-prenyltransferase (hcis-PT) serves as a key model for this regulatory complexity. It is a complex composed of a catalytic subunit, dehydrodolichyl diphosphate synthase (DHDDS), and a regulatory subunit, the Nogo-B receptor (NgBR). colab.wsbiorxiv.orgresearchgate.net While DHDDS possesses the catalytic machinery, its activity is dramatically enhanced—by approximately 400-fold—through its interaction with NgBR. nih.gov This potentiation is a classic example of allosteric activation. Structural and biochemical studies have revealed that this regulation is highly dynamic. biorxiv.orgresearchgate.net The C-terminal tail of NgBR directly interacts with active site residues and substrates within DHDDS, stabilizing the enzyme-substrate complex. nih.gov

Hydrogen-deuterium exchange mass spectrometry combined with molecular dynamics simulations has shown that substrate binding induces widespread stabilization across the enzyme complex, particularly at a loop region on NgBR (the βD–βE loop), identifying it as a crucial allosteric hub. colab.wsbiorxiv.orgresearchgate.net Mutagenesis studies have pinpointed specific amino acid residues as central nodes in this inter-subunit communication. For instance, the residue NgBR-S249 has been identified as critical for enzymatic activity, and its perturbation disrupts downstream allosteric pathways, thereby altering enzyme function without causing major structural changes. colab.wsbiorxiv.orgresearchgate.net This intricate network of interactions ensures that the catalytic activity of DHDDS is precisely controlled by its regulatory partner, NgBR. biorxiv.orgresearchgate.net

Allosteric regulation is not limited to activation; it is also a mechanism for inhibition. A drug-like inhibitor of the bacterial cis-prenyltransferase undecaprenyl pyrophosphate synthase (UPPs) from Streptococcus pneumoniae was found to bind not at the active site where substrates bind, but at an adjacent, allosteric site. nih.gov By binding to this pocket, the inhibitor interacts with the tail of the farnesyl diphosphate (FPP) substrate, preventing the enzyme from carrying out its catalytic function. nih.gov This discovery of an allosteric inhibitory site provides a basis for developing novel antibiotics. nih.gov

While specific post-translational modifications unique to cis-prenyltransferases are not extensively documented, their regulation by interacting proteins and small molecules is clear. For example, it has been noted that cyclic nucleotides like cyclic AMP (cAMP) can increase the activity of microsomal cis-PT, although the precise mechanism for this activation remains to be elucidated. nih.gov The fundamental requirement for subunit association in heteromeric enzymes is itself a form of regulation that ensures enzyme activity is localized correctly (e.g., at the endoplasmic reticulum membrane) and occurs only when all necessary components are assembled. nih.gov

Table 2: Allosteric Regulators of cis-Prenyltransferases

| Enzyme | Regulator | Type of Regulation | Mechanism | Citation |

| Human cis-PT (DHDDS) | Nogo-B Receptor (NgBR) | Allosteric Activation | NgBR subunit binding enhances DHDDS catalytic activity ~400-fold. The NgBR C-terminal tail and specific residues (e.g., S249) are critical for inter-subunit communication. | colab.wsbiorxiv.orgresearchgate.netnih.gov |

| S. pneumoniae UPPs | Small Molecule Inhibitor | Allosteric Inhibition | Inhibitor binds to a site adjacent to the FPP binding site, interacting with the substrate's tail to block enzyme function. | nih.gov |

| Microsomal cis-PT | cyclic AMP (cAMP) | Activation | Increases enzyme activity, though the specific mechanism is not fully understood. | nih.gov |

Iii. Metabolic Fates and Downstream Biosynthetic Pathways Initiated by 2 Cis,6 Trans Farnesyl Diphosphate

Divergent Metabolic Pathways from trans,trans-Farnesyl Diphosphate (B83284) Utilization

In the biosynthesis of terpenes, the initial ionization of the allylic diphosphate precursor dictates the subsequent cyclization cascade. The stereochemistry of the C2-C3 double bond is crucial in determining the conformational folding of the substrate within the enzyme's active site. The vast majority of sesquiterpene synthases utilize (E,E)-FPP, which, upon ionization, forms a transoid farnesyl carbocation. researchgate.net This intermediate is conformationally suited for specific cyclization reactions, such as 1,10- or 1,11-cyclizations. researchgate.netscienceopen.com

In contrast, the utilization of (Z,E)-FPP initiates a divergent "cisoid" metabolic pathway. scienceopen.comresearchgate.net Some sesquiterpene synthases can isomerize the C2-C3 bond of (E,E)-FPP to generate a cisoid neryl cation intermediate, but when (Z,E)-FPP is supplied directly as a substrate, it forces the enzymatic machinery down this alternative route. nih.gov This bypasses the initial isomerization step and channels the flux exclusively toward products derived from a cisoid precursor. scienceopen.comresearchgate.net

A notable example is the tobacco 5-epi-aristolochene synthase (TEAS). While TEAS primarily converts (E,E)-FPP via a transoid pathway, it robustly catalyzes the conversion of (Z,E)-FPP into an entirely different set of products derived exclusively from a cisoid pathway (>99.5%). scienceopen.comresearchgate.net Similarly, fungal sesquiterpene synthases Cop4 and Cop6 from Coprinus cinereus produce distinct product profiles from (E,E)-FPP and (Z,E)-FPP, highlighting the profound impact of the substrate's initial geometry on the final metabolic output. nih.gov

Role as a Precursor for Specialized cis-Polyisoprenoids

The formation of long-chain polyisoprenoids with cis- (or Z-) double bonds is a critical process in all domains of life, producing essential molecules like dolichols and bacterial undecaprenyl phosphate (B84403). This synthesis is catalyzed by a class of enzymes known as cis-prenyltransferases (CPTs). nih.gov

Dolichols are long-chain α-saturated polyisoprenoids crucial for protein N-glycosylation in eukaryotes. nih.govnih.gov Their biosynthesis originates from the central isoprenoid pathway and involves the elongation of a polyprenyl chain. This process is initiated by an allylic diphosphate, typically (2E,6E)-farnesyl diphosphate, which serves as the starter unit. nih.govwikipedia.org The characteristic long chain of cis-isoprene units is then assembled by cis-prenyltransferases, which catalyze the sequential condensation of isopentenyl diphosphate (IPP) molecules. nih.govnih.gov

The enzyme system, classified as ditrans,polycis-polyprenyl diphosphate synthase, specifically uses (2E,6E)-FPP as the initial substrate. wikipedia.org The resulting dehydrodolichyl diphosphate is then subject to further enzymatic modifications, including saturation of the α-isoprene unit, to yield the final dolichol molecule. nih.gov In yeast, the CPT enzyme Rer2p is a key component in synthesizing the long-chain polyprenyl diphosphate precursor for dolichol. nih.gov While (E,E)-FPP is the established initiating substrate, the defining feature of dolichol's structure—the series of cis-double bonds—is a direct consequence of the cis-prenyltransferase activity that follows.

Beyond dolichols, cis-prenyltransferases are responsible for synthesizing a variety of other vital cis-prenyl lipids. In bacteria, undecaprenyl diphosphate synthase (UPPS) catalyzes the elongation of the prenyl chain from FPP to produce undecaprenyl diphosphate (UPP, C55), an essential lipid carrier for cell wall biosynthesis. nih.govresearchgate.net Like dolichol synthesis, this process involves the sequential addition of IPP units in a cis-configuration to an (E,E)-FPP starter molecule. researchgate.net

The cis-prenyltransferase superfamily exhibits significant functional versatility. acs.org Some members can catalyze irregular condensations, while others, like the enzyme MM_0014 from the archaeon Methanosarcina mazei, can perform O-prenylation of small alcohols in addition to the canonical C-prenylation of IPP. nih.gov This enzymatic flexibility allows for the generation of a diverse range of cis-prenyl lipids tailored for specific biological functions across different organisms.

Formation of Stereospecific Sesquiterpenoids

The use of (Z,E)-FPP by sesquiterpene synthases provides direct access to the cisoid cyclization pathway, leading to the formation of sesquiterpenoids that are often minor or absent in reactions starting with (E,E)-FPP.

Sesquiterpene synthases catalyze some of the most complex known carbon-carbon bond-forming reactions. nih.gov When these enzymes encounter (Z,E)-FPP, the substrate often serves as a direct analogue of the (3R)-neryl diphosphate (NPP) intermediate that is formed after the initial isomerization of (E,E)-FPP in some synthases. nih.gov This forces the cyclization to proceed through a different set of carbocationic intermediates than the transoid pathway.

For example, the fungal synthases Cop4 and Cop6 both cyclize (Z,E)-FPP via a (6S)-β-bisabolene carbocation. nih.gov This is in contrast to their respective reactions with (E,E)-FPP, which proceed through an (E,E)-germacradienyl carbocation for Cop4 and a (6R)-β-bisabolyl carbocation for Cop6. nih.gov This demonstrates that a single enzyme active site can template fundamentally different cyclization cascades based on the stereochemistry of the substrate's C2-C3 double bond. scienceopen.com The cyclization of (Z,E)-FPP by tobacco 5-epi-aristolochene synthase (TEAS) also proceeds efficiently via a cisoid pathway, involving a 1,6-cyclization to form a (7R)-β-bisabolyl cation intermediate. researchgate.net

The forced cisoid cyclization of (Z,E)-FPP has enabled the characterization of unique, stereospecific sesquiterpenes. Research using this isomer as a substrate has revealed the cryptic catalytic potential of several sesquiterpene synthases. scienceopen.com

When incubated with (Z,E)-FPP, the enzyme TEAS produces at least seven different bisabolyl-derived sesquiterpenes, with the major product being (+)-2-epi-prezizaene. researchgate.net The fungal synthase Cop6 acts as a high-fidelity α-cuprenene synthase with (E,E)-FPP, but its reaction with (Z,E)-FPP yields a different set of products. nih.gov The table below summarizes some of the specific sesquiterpenes generated from (Z,E)-FPP by different enzymes.

Table 1: Sesquiterpenoid Products from the Enzymatic Cyclization of 2-cis,6-trans-Farnesyl Diphosphate

| Enzyme | Source Organism | Major Products from (Z,E)-FPP | Reference |

| 5-epi-aristolochene Synthase (TEAS) | Nicotiana tabacum (Tobacco) | (+)-2-epi-prezizaene, (+)-preziza-7(11)-ene | researchgate.net |

| Cop4 Synthase | Coprinus cinereus (Fungus) | (-)-β-Bisabolene, (+)-γ-Curcumene, (-)-α-Zingiberene | nih.gov |

| Cop6 Synthase | Coprinus cinereus (Fungus) | (+)-α-Cuprenene, (-)-β-Bisabolene | nih.gov |

This targeted use of the (Z,E)-isomer has been instrumental in exploring the diversity of sesquiterpene structures and understanding the mechanistic plasticity of the enzymes that create them. scienceopen.comresearchgate.netnih.gov

Other Specialized Metabolite Pathways Involving this compound

Beyond its role as a precursor to more common terpenes, this compound ((Z,E)-FPP) serves as a crucial branch-point intermediate in several specialized biosynthetic pathways, leading to a diverse array of natural products with unique structures and biological activities. These pathways often involve enzymes that exhibit relaxed substrate specificity or catalyze unconventional reactions, expanding the chemical diversity derived from the isoprenoid pathway.

One significant role of (Z,E)-FPP is as a substrate for specific terpene synthases (TPSs) that produce sesquiterpenoids with distinct stereochemistry. The geometry of the C2-C3 double bond in (Z,E)-FPP, as opposed to the more common (E,E)-FPP, allows for different cyclization cascades. For instance, research has shown that (Z,E)-FPP's stereochemistry can be advantageous for the formation of certain cyclic terpenoids, such as endo-bergamotene. researchgate.net In Mycobacterium tuberculosis, the enzyme Rv1086 has been identified as a (Z,E)-FPP synthase. researchgate.netnih.gov This enzyme can convert geranyl diphosphate (GPP) and isopentenyl diphosphate (IPP) into (Z,E)-FPP, which can then be a substrate for other enzymes. nih.gov This discovery highlights a mechanism by which organisms can channel metabolic flux specifically toward (Z,E)-FPP-derived products. researchgate.net

Furthermore, (Z,E)-FPP is implicated in the biosynthesis of irregular terpenes. While most terpenes are formed through head-to-tail condensations of isoprene (B109036) units, irregular terpenes deviate from this rule. The biosynthesis of lavandulyl diphosphate (LPPS), the precursor to the irregular monoterpene lavandulol (B192245) found in lavender species, is catalyzed by a cis-prenyl diphosphate synthase. nih.gov Although this specific example involves a C10 precursor, it illustrates the role of cis-prenyl synthases in generating the precursors for irregular terpenes. The existence of (Z,E)-FPP synthases suggests a parallel strategy for producing specialized C15 sesquiterpenoids.

In some bacteria, (Z,E)-FPP is an intermediate in pathways leading to more complex molecules. For example, in Serratia plymuthica, the biosynthesis of the unique homo-sesquiterpene sodorifen involves a C-methylation of (E,E)-FPP followed by a cyclization to form a cyclic intermediate, pre-sodorifen pyrophosphate (PSPP). researchgate.net While the initial substrate is (E,E)-FPP, this pathway demonstrates the enzymatic machinery for complex modifications of farnesyl diphosphate isomers, representing an alternative route to terpene diversity that diverges from canonical TPS-catalyzed cyclizations. researchgate.net

The table below summarizes key research findings on enzymes and products related to specialized pathways involving farnesyl diphosphate isomers.

| Organism | Enzyme/Gene | Precursor(s) | Primary Product(s) | Reference |

|---|---|---|---|---|

| Mycobacterium tuberculosis | Rv1086 ((Z,E)-FPP synthase) | GPP + IPP | This compound ((Z,E)-FPP) | researchgate.netnih.gov |

| Lavandula x intermedia | LiLPPS (Lavandulyl diphosphate synthase) | DMAPP + DMAPP | Lavandulyl diphosphate | nih.gov |

| Serratia plymuthica 4Rx13 | FPPMT (FPP C-methyltransferase) | (E,E)-FPP + SAM | Pre-sodorifen pyrophosphate (PSPP) | researchgate.net |

| Wild Tomato (Solanum habrochaites) | Santalene and bergamotene (B12702309) synthase | (Z,Z)-FPP | Santalene, Bergamotene | frontiersin.org |

These examples underscore that the metabolic fate of farnesyl diphosphate is not limited to the products of (E,E)-FPP. The biosynthesis and utilization of the (Z,E)-isomer provide a distinct metabolic channel, enabling the synthesis of a specialized suite of sesquiterpenoids and other complex natural products that would be inaccessible from the all-trans isomer.

Iv. Advanced Research Methodologies for Studying 2 Cis,6 Trans Farnesyl Diphosphate

Analytical Techniques for Isomer-Specific Detection and Quantification

The accurate detection and quantification of Z,E-FPP are complicated by the presence of other farnesyl diphosphate (B83284) isomers, particularly the ubiquitous (2E,6E)-FPP. Consequently, analytical methods must provide high stereochemical specificity.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are cornerstone techniques for the separation and analysis of terpene pyrophosphate isomers. The inherent instability and low volatility of these phosphorylated compounds often require derivatization for GC-MS analysis, while HPLC methods must be carefully optimized for isomer separation.

Reverse-phase HPLC is a common approach for analyzing farnesyl pyrophosphate isomers. The separation relies on subtle differences in polarity between the cis and trans isomers. Specialized columns, such as those with C18 stationary phases, are frequently used. nih.govnih.gov Method development involves optimizing the mobile phase composition, typically a gradient of an aqueous buffer (like ammonium (B1175870) carbonate) and an organic solvent (like acetonitrile), to achieve baseline separation. nih.gov For challenging separations, mobile phase modifiers like cyclodextrins can be added to form inclusion complexes with the analytes, altering their retention times and improving resolution between isomers.

Gas chromatography-mass spectrometry (GC-MS) offers high sensitivity and is often used for analyzing the dephosphorylated products (farnesols) or derivatized forms of the diphosphates. nih.govresearchgate.net For instance, trimethylsilyl (B98337) (TMS) derivatization can be employed to increase the volatility and thermal stability of the compounds, making them suitable for GC analysis. nih.gov The mass spectrometer allows for identification based on fragmentation patterns and quantification using selected ion monitoring (SIM) for enhanced sensitivity.

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection Method | Reference |

|---|---|---|---|---|

| HPLC-MS/MS | XBridge C18 | Gradient of 10 mmol/L ammonium carbonate/hydroxide and acetonitrile/ammonium hydroxide | Triple Quadrupole (QQQ) or Orbitrap High-Resolution MS | nih.gov |

| HPLC | Chiralcel OD | Isocratic (e.g., hexane/isopropanol) | UV or Circular Dichroism (CD) | nih.gov |

| GC-MS | Zebron® ZB5-MS | Helium | Negative Chemical Ionization (NCI)-MS | researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the stereochemistry of double bonds in isoprenoids. researchgate.net While one-dimensional (1D) ¹H NMR can provide initial clues based on the chemical shifts of vinylic protons and adjacent methyl groups, two-dimensional (2D) NMR techniques are often required for definitive assignment. researchgate.net

The Nuclear Overhauser Effect (NOE) is particularly powerful for this purpose. In a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, through-space correlations between protons are observed. For the C2-C3 double bond in farnesyl diphosphate, a NOE correlation between the proton at C2 and the protons of the methyl group at C3 confirms a trans (E) configuration, as these groups are on the same side of the double bond. Conversely, the absence of this correlation and the presence of a correlation between the C2 proton and the C4 methylene (B1212753) protons would indicate a cis (Z) configuration. This allows for the direct structural elucidation of Z,E-FPP. researchgate.net

Enzyme Characterization and Mechanistic Studies

Understanding the biosynthesis of Z,E-FPP requires detailed characterization of the enzymes responsible, namely cis-prenyltransferases (cPTs).

To obtain the large quantities of pure enzyme needed for structural and mechanistic studies, cPTs are typically produced using recombinant DNA technology. nih.gov The gene encoding a cPT is cloned into an expression vector, which is then introduced into a host organism such as Escherichia coli or Saccharomyces cerevisiae. nih.govpnas.org Expression is often induced under specific conditions, and the protein may be engineered with an affinity tag (e.g., a polyhistidine-tag) to facilitate purification. nih.gov

Purification commonly involves cell lysis followed by chromatography. Immobilized metal affinity chromatography (IMAC) is a standard first step for tagged proteins, followed by other techniques like ion-exchange or size-exclusion chromatography to achieve high purity. nih.govpnas.org

Site-directed mutagenesis is a powerful technique used to probe the function of specific amino acid residues within the enzyme's active site. wikipedia.orgneb.comneb.com By systematically replacing conserved residues—such as those in the hydrophobic tunnel that accommodates the growing isoprenoid chain—researchers can investigate their roles in substrate binding, catalysis, and determination of product chain length and stereochemistry. acs.orgnih.govnih.gov For example, mutating a bulky residue at the base of the substrate-binding pocket to a smaller one can result in the synthesis of longer-chain products. acs.org

| Method | Purpose | Typical Approach | Reference |

|---|---|---|---|

| Recombinant Expression | Produce large quantities of active enzyme. | Codon-optimized gene expressed in E. coli (e.g., BL21 strain) with an affinity tag. | nih.gov |

| Protein Purification | Isolate the enzyme from host cell proteins. | Cobalt or Nickel Immobilized Metal Affinity Chromatography (IMAC) followed by a desalting column. | nih.gov |

| Site-Directed Mutagenesis | Investigate the function of specific amino acid residues. | Inverse PCR-based methods (e.g., Q5, QuikChange) to introduce substitutions, deletions, or insertions. | neb.comneb.com |

Enzyme kinetics provides quantitative insights into the catalytic mechanism and efficiency of cPTs.

Steady-state kinetics measures the rate of reaction once the concentrations of enzyme-substrate intermediates have become constant. These experiments are used to determine key parameters like the Michaelis constant (Kₘ), which reflects substrate binding affinity, and the catalytic constant (kcat), which represents the turnover number. For cPTs, which have two substrates (an allylic diphosphate like FPP and isopentenyl diphosphate, IPP), kinetic analysis involves varying the concentration of one substrate while keeping the other saturated to determine the parameters for each.

Isotopic Labeling Strategies for Pathway Elucidation and Metabolic Flux Analysis

Isotopic labeling is a definitive method for tracing the flow of atoms through metabolic pathways and quantifying their activity.

In this approach, cells or tissues are supplied with precursors (e.g., glucose, acetate, or mevalonate) enriched with stable isotopes like ¹³C or deuterium (B1214612) (²H). nih.govchem-station.com These labeled precursors are metabolized by the cell, and the isotopes are incorporated into downstream products, including Z,E-FPP. The distribution of these isotopes in the final product, analyzed by MS or NMR, provides a historical record of the biochemical route taken. youtube.comyoutube.com

For example, feeding cells specifically labeled [¹³C]glucose and analyzing the resulting mass isotopomer distribution in terpenes can reveal the relative contributions of the cytosolic mevalonate (B85504) (MVA) and plastidial methylerythritol phosphate (B84403) (MEP) pathways to the synthesis of the IPP and DMAPP building blocks. nih.gov This is the core of ¹³C-Metabolic Flux Analysis (¹³C-MFA) , a computational method that uses isotopic labeling data to calculate the rates (fluxes) through all the major pathways of central carbon metabolism. nih.govvanderbilt.edu

Deuterium labeling studies are particularly useful for probing the stereochemistry of reaction mechanisms. nih.govnih.govbeilstein-journals.org The known stereospecificity of enzymes in the MVA pathway allows for the synthesis of chirally labeled mevalonate. By tracking the retention or loss of deuterium from these specific positions during the formation of Z,E-FPP, the stereochemical course of the C-C bond formation catalyzed by cPTs can be determined. chem-station.com

| Strategy | Labeled Precursor | Analytical Method | Information Yielded | Reference |

|---|---|---|---|---|

| Metabolic Flux Analysis (MFA) | [1-¹³C]glucose or [U-¹³C]glucose | GC-MS or LC-MS/MS | Quantifies the relative activity (flux) of central metabolic pathways (e.g., glycolysis, PPP, MVA) leading to isoprenoid precursors. | nih.govnih.govvanderbilt.edu |

| Mechanistic Probing | [1,1-²H₂]FPP | Enzyme kinetics assay | Measures kinetic isotope effects (KIE) to probe the transition state of the condensation reaction (e.g., concerted vs. sequential). | osti.gov |

| Stereochemical Analysis | Stereospecifically deuterated mevalonate (e.g., (4R)-[4-²H₁]mevalonate) | NMR or Mass Spectrometry | Determines the stereochemical course of hydrogen addition/elimination steps in the biosynthetic pathway. | chem-station.comnih.gov |

Structural Biology Approaches to Enzymes of 2-cis,6-trans-Farnesyl Diphosphate Metabolism

Understanding the three-dimensional architecture of enzymes that synthesize or utilize (Z,E)-FPP is fundamental to deciphering their function. Structural biology provides atomic-level insights into substrate recognition, active site conformation, and the catalytic events that dictate product specificity.

X-ray crystallography has been a pivotal technique in visualizing the interaction between enzymes and their substrates. While obtaining crystals of enzyme-substrate complexes can be challenging due to the reactive nature of the substrates, the use of non-reactive substrate analogs has proven highly effective.

A landmark study on tobacco 5-epi-aristolochene synthase (TEAS), an enzyme that typically uses (E,E)-FPP but can process (Z,E)-FPP, utilized a fluorinated analog, (2-cis,6-trans)-2-fluorofarnesyl diphosphate (cis-2F-FPP), to capture the enzyme-substrate complex. acs.org The resulting crystal structure provided a structural snapshot of how the enzyme accommodates the cis geometry of the C2-C3 double bond. acs.orgnih.gov This crystallographic characterization revealed that the farnesyl chain is pre-organized within the active site, a binding mode consistent with the subsequent cisoid cyclization pathway. acs.orgnih.gov

These structural studies provide invaluable data on the active site residues that govern substrate binding and catalysis. For instance, the crystal structure of human farnesyl diphosphate synthase has been determined at high resolution, revealing a novel fold composed entirely of α-helices surrounding a large central cavity where substrate binding and catalysis occur. rcsb.org While this enzyme primarily produces the trans,trans isomer, the structural principles are foundational for understanding related synthases. Similarly, the structures of various sesquiterpene synthases, which are homologous to FPP synthases, show a conserved α-helical domain and divalent metal ion binding motifs essential for catalysis. nih.gov

Cryo-electron microscopy (cryo-EM) is an emerging powerful tool for determining the structure of large protein complexes and membrane-associated enzymes that are often difficult to crystallize. nih.govebi.ac.uk Although specific cryo-EM structures for enzymes in complex with (Z,E)-FPP are not yet widely reported, the technique holds immense promise for studying large, dynamic enzyme systems involved in isoprenoid biosynthesis, such as the multi-component cis-prenyltransferases found at the endoplasmic reticulum membrane. researchgate.netelifesciences.org

Computational methods are indispensable for complementing experimental structural data and exploring the dynamic aspects of enzyme catalysis. These approaches can model reaction pathways that are too transient to be captured experimentally.

In conjunction with the crystallographic work on TEAS, density functional theory (DFT) calculations were used to investigate the cyclization mechanisms. acs.orgnih.gov These computational studies revealed concerted and highly asynchronous cyclization pathways leading to the major products derived from (Z,E)-FPP. acs.orgnih.gov This synergy between crystallography and computation provides a comprehensive picture of both the static and dynamic nature of the enzymatic reaction.

Molecular dynamics (MD) simulations offer a way to observe the behavior of an enzyme and its substrate over time. nih.gov By simulating the movement of every atom in the system, MD can reveal how an enzyme's structure fluctuates, how the substrate binds and orients within the active site, and how the protein environment influences the chemical reaction. nih.govnih.gov For terpene synthases, multiscale simulations combining quantum mechanics and molecular mechanics (QM/MM) are employed to model the complex carbocation chemistry involved in cyclization. researchgate.netacs.org These simulations help to understand how the enzyme controls the fate of highly reactive carbocation intermediates, thereby ensuring the formation of a specific product from among many possibilities. acs.orguva.nl

For example, modeling of the Agrocybe pediades linalool (B1675412) synthase (Ap.LS) showed that the binding pocket has limited space, creating high torsion strain energy for the longer FPP substrate compared to the preferred C10 GPP substrate. nih.gov Such computational insights are crucial for explaining substrate specificity and for guiding protein engineering efforts. nih.govacs.org

Synthetic Biology and Metabolic Engineering for Directed Isoprenoid Production

The knowledge gained from structural and computational studies is being applied in the fields of synthetic biology and metabolic engineering to create microbial cell factories for the production of valuable isoprenoids. frontiersin.orguq.edu.au The goal is to engineer microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, to produce specific terpenes, often for applications in pharmaceuticals, fragrances, or biofuels. nih.govfrontiersin.orgresearchgate.net

A key strategy involves engineering the enzymes that produce and consume (Z,E)-FPP and its isomers. For instance, research has focused on the de novo biosynthesis of (2Z,6Z)-farnesol, an all-cis isomer, in E. coli. nih.govnih.gov In this work, scientists screened various (Z,Z)-farnesyl diphosphate synthases and phosphatases to establish a production pathway. nih.govnih.gov Furthermore, they employed site-directed mutagenesis on a cis-prenyltransferase, guided by its structural information, to create a mutant capable of producing significantly higher titers of the target molecule. nih.govnih.gov This demonstrates a successful application of enzyme engineering to enhance the production of a specific cis-configuration terpenoid.

Other engineering efforts focus on altering the product specificity of prenyltransferases. Rational mutagenesis has been used to convert FPP synthases into geranylgeranyl diphosphate (GGPP) synthases or geranyl diphosphate (GPP) synthases, thereby redirecting metabolic flux towards different classes of terpenes. nih.gov The discovery and characterization of novel cis-prenyltransferases, such as a cis-geranylfarnesyl diphosphate synthase (ScGFPPS) from Streptomyces clavuligerus, expands the toolkit available to metabolic engineers. nih.govresearchgate.net Structural and comparative analysis of these new enzymes provides a roadmap for engineering their selectivity to produce desired cis-polyisoprenoids. nih.govresearchgate.net

The table below summarizes key findings from research utilizing these advanced methodologies to study enzymes involved in the metabolism of (Z,E)-FPP and related isomers.

| Enzyme/System | Methodology | Key Findings | Reference |

| Tobacco 5-epi-aristolochene Synthase (TEAS) | X-ray Crystallography with cis-2F-FPP analog | Revealed binding mode consistent with preorganization of the farnesyl chain for cisoid cyclization. | acs.org, nih.gov |

| Tobacco 5-epi-aristolochene Synthase (TEAS) | Density Functional Theory (DFT) | Elucidated concerted, asynchronous cyclization pathways for (Z,E)-FPP. | acs.org, nih.gov |

| E. coli expressing cis-prenyltransferase | Metabolic Engineering & Site-Directed Mutagenesis | Engineered a mutant strain to produce 572.13 mg/L of (2Z,6Z)-farnesol. | nih.gov, nih.gov |

| Agrocybe pediades Linalool Synthase (Ap.LS) | Molecular Modeling | Showed that the active site imposes high torsion strain on FPP, favoring the smaller GPP substrate. | nih.gov |

| Streptomyces clavuligerus cis-Geranylfarnesyl Diphosphate Synthase (ScGFPPS) | X-ray Crystallography & Protein Engineering | Identified key residues influencing product specificity and created mutants with refined selectivity for cis-polyisoprenoids. | nih.gov, researchgate.net |

V. Biological Distribution and Ecological Significance of 2 Cis,6 Trans Farnesyl Diphosphate Metabolism

Occurrence and Functional Roles in Diverse Biological Systems

The isoprenoid 2-cis,6-trans-farnesyl diphosphate (B83284), often abbreviated as Z,E-FPP, is a key intermediate in the biosynthesis of a vast array of natural products. Its presence and metabolism are not confined to a single kingdom of life but are distributed across plants, fungi, and various microorganisms, where it serves as a precursor to compounds with critical biological functions.

Biosynthesis in Plant Species

In the plant kingdom, the biosynthesis of Z,E-FPP is a crucial branch point in the intricate network of isoprenoid metabolism. This pathway is distinct from the more common synthesis of (E,E)-farnesyl diphosphate (E,E-FPP), which is a precursor for a multitude of essential compounds like sterols, sesquiterpenes, and brassinosteroids. nih.govnih.gov The synthesis of Z,E-FPP is catalyzed by specific enzymes known as Z-isoprenyl pyrophosphate synthases or cis-prenyltransferases (cis-PTs). oup.comnih.gov These enzymes facilitate the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) to form Z,E-FPP. oup.com

A notable example of Z,E-FPP's role in plants is found in the wild tomato species Solanum habrochaites. In this plant, a specific Z,E-FPP synthase, encoded by the zFPS gene, is responsible for producing Z,E-FPP. oup.com This compound then serves as the substrate for a terpene synthase, SBS, leading to the production of a variety of sesquiterpene olefins, including (+)-α-santalene and (+)-endo-β-bergamotene. oup.com These volatile compounds are released from the plant's glandular trichomes and are thought to play a role in plant defense and other ecological interactions. oup.com Research has also shown that the overexpression of farnesyl diphosphate synthase (FPS) genes in tobacco can enhance the accumulation of secondary metabolites and confer tolerance to high temperatures and drought. nih.gov

The biosynthesis of Z,E-FPP and its subsequent conversion into various sesquiterpenes highlight the metabolic plasticity of plants and their ability to generate a diverse chemical arsenal (B13267) from common isoprenoid precursors. This specific stereoisomer provides a pathway to a unique set of sesquiterpenoids that are not accessible from the E,E-FPP precursor. researchgate.net

| Plant Species | Enzyme(s) | Metabolites Derived from Z,E-FPP | Function of Metabolites |

| Solanum habrochaites (Wild Tomato) | zFPS, SBS | (+)-α-santalene, (+)-endo-β-bergamotene, (−)-endo-α-bergamotene | Plant defense, ecological interactions oup.com |

| Andrographis paniculata | Soluble enzymes | 2-cis,6-trans-farnesol | Precursor for other compounds rsc.org |

| Nicotiana benthamiana (Tobacco) | Recombinant stilbenoid prenyltransferases | Prenylated stilbenoids | Phytoalexins (defense compounds) researchgate.net |

Metabolism in Fungi, particularly in Yeast Models

In fungi, the metabolism of farnesyl diphosphate isomers is central to various cellular processes. While the synthesis of E,E-FPP is well-established as part of the sterol biosynthesis pathway, the specific metabolism of Z,E-FPP is less commonly the primary route. Fungi, like plants and animals, utilize the mevalonate (B85504) (MVA) pathway to produce IPP and DMAPP, the universal precursors for all isoprenoids. mdpi.com

Farnesyl diphosphate synthase (FPS) is a key enzyme that catalyzes the formation of FPP. mdpi.com While the primary product is typically the E,E-isomer, the formation of small amounts of the Z,E-isomer can occur. nih.gov In the context of yeast, such as Saccharomyces cerevisiae, FPP is a critical precursor for the synthesis of ergosterol, a vital component of fungal cell membranes, as well as for dolichols, which are involved in protein glycosylation. mdpi.comymdb.ca

The cis-prenyltransferases (cis-PTs) in fungi are primarily involved in the synthesis of long-chain polyprenyl diphosphates, which are precursors to dolichols. nih.govnih.gov In yeast, the RER2 gene encodes a cis-prenyltransferase essential for dolichol synthesis. nih.gov While not directly producing Z,E-FPP as a final product, these enzymes utilize cis-isoprene units in the elongation of the polyprenyl chain. Some fungal enzymes have been shown to be involved in the decarboxylation of various acids, a process that can be linked to prenyltransferase activity. mdpi.com

| Fungal Species/Model | Enzyme Class | Key Metabolic Process | Significance |

| Saccharomyces cerevisiae (Yeast) | cis-Prenyltransferases (e.g., encoded by RER2) | Dolichol biosynthesis | Protein N-glycosylation nih.govnih.gov |

| Poria cocos | Farnesyl diphosphate synthase (FPS) | Triterpenoid biosynthesis | Production of medicinally relevant compounds mdpi.com |

| Various Fungi | Ferulic acid decarboxylase, Flavin prenyltransferase | Decarboxylation of hydroxycinnamic acids | Metabolism of plant-derived aromatic compounds mdpi.com |

Presence and Activity in Specific Microbial Organisms

The metabolism of isoprenoid precursors, including farnesyl diphosphate isomers, is a fundamental process in a wide range of microbial organisms, including bacteria and archaea. In bacteria, cis-prenyltransferases are crucial for the synthesis of undecaprenyl diphosphate (UPP), a lipid carrier essential for the biosynthesis of peptidoglycan, a major component of the bacterial cell wall. nih.gov The enzyme undecaprenyl diphosphate synthase (UPPS) catalyzes the formation of this C55 polyprenyl diphosphate. nih.gov

In the domain of Archaea, the cell membrane structure is fundamentally different from that of bacteria and eukaryotes, being composed of isoprenoid chains linked to glycerol (B35011) via ether bonds. nih.govbiologists.com This "lipid divide" underscores the unique biochemistry of these organisms. nih.gov Prenyltransferases in archaea are responsible for synthesizing the isoprenoid chains that form the core of their membrane lipids. nih.gov For instance, geranylgeranylglycerol phosphate (B84403) synthase (GGGPS) catalyzes the formation of an ether bond between glycerol-1-phosphate and geranylgeranyl diphosphate (GGPP), a C20 isoprenoid. nih.gov Some archaeal cis-prenyltransferases, like the one from Methanosarcina mazei, have been shown to be versatile, capable of catalyzing both C- and O-prenylations. nih.gov

The presence of genes for archaeal-type lipid biosynthesis in some bacterial lineages suggests horizontal gene transfer events between these domains, blurring the lines of the lipid divide. biologists.com Furthermore, some bacteria have been engineered to produce Z,E-farnesol, demonstrating the potential for microbial systems to be harnessed for the production of specific isoprenoid isomers. researchgate.net

| Microbial Group | Enzyme/Pathway | Key Function | Significance |

| Bacteria | Undecaprenyl diphosphate synthase (UPPS) | Peptidoglycan biosynthesis | Essential for cell wall formation nih.gov |

| Archaea | Geranylgeranylglycerol phosphate synthase (GGGPS) | Archaeal phospholipid biosynthesis | Formation of unique ether-linked membrane lipids nih.gov |

| Methanosarcina mazei (Archaea) | Versatile cis-prenyltransferase | C- and O-prenylation | Expanded catalytic capability of prenyltransferases nih.gov |

Evolutionary Aspects of Stereospecific Prenyltransferase Diversity and Distribution

Prenyltransferases are a diverse superfamily of enzymes that catalyze the synthesis of polyprenyl diphosphates through the sequential condensation of isopentenyl diphosphate (IPP). nih.gov Based on the stereochemistry of the newly formed double bond, these enzymes are broadly classified into trans-prenyltransferases (trans-PTs) and cis-prenyltransferases (cis-PTs). nih.gov

Trans-PTs typically synthesize shorter-chain products, up to around C50, and are responsible for producing precursors for a wide range of essential molecules. nih.gov In contrast, cis-PTs are known to produce much longer polyprenyl chains, which often serve as lipid carriers for glycosylation reactions, or in the case of some plants, as the backbone for natural rubber. nih.govwikipedia.org

The evolution of these two classes of enzymes has led to a remarkable diversity of isoprenoid structures across all domains of life. While both enzyme types catalyze the same fundamental condensation reaction, they possess distinct three-dimensional structures. nih.gov The evolution of cis-PTs is particularly interesting. In bacteria, these enzymes are typically homodimeric. nih.gov However, in eukaryotes, including fungi, animals, and plants, many cis-PTs are heteromeric, composed of two different subunits. nih.govnih.gov One subunit is the catalytic dehydrodolichyl diphosphate synthase (DHDDS), while the other is a non-catalytic homolog (like Nus1 in yeast or NgBR in animals) that is essential for the enzyme's activity and stability. nih.gov

Plants exhibit a more complex scenario, with multiple cis-PT homologs that can either form heterodimers or, in some cases, function as homodimers, leading to the production of a variety of polyprenyl chain lengths with diverse and not yet fully understood physiological roles. nih.gov The evolutionary diversification of these enzymes has allowed organisms to fine-tune the production of specific isoprenoid precursors, leading to the vast chemical diversity observed in nature. The structural differences between cis- and trans-prenyltransferases, despite their similar function, suggest an ancient divergence and a long history of independent evolution.

Ecological Implications of 2-cis,6-trans-Farnesyl Diphosphate Derived Metabolites

The metabolites derived from Z,E-FPP play significant roles in the ecological interactions of the organisms that produce them. These compounds are often involved in communication, defense, and competition.

In plants, the sesquiterpenes produced from Z,E-FPP, such as those found in wild tomatoes, are volatile organic compounds that can act as attractants for pollinators or as repellents for herbivores. oup.com They can also have antimicrobial properties, protecting the plant from pathogenic fungi and bacteria. researchgate.net The diversity of these compounds, arising from the activity of various terpene synthases on the Z,E-FPP precursor, provides plants with a nuanced chemical language to interact with their environment. Prenylated stilbenoids, another class of compounds derived in part from prenylation reactions, act as phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack. researchgate.net

In the microbial world, the products of cis-prenyltransferase activity are fundamental to survival. The undecaprenyl phosphate synthesized in bacteria is essential for the construction of the cell wall, which provides structural integrity and protection from the environment. nih.gov In archaea, the unique ether-linked isoprenoid lipids derived from precursors like GGPP allow them to thrive in extreme environments, such as high temperatures, high salinity, and extreme pH, where the ester-linked lipids of bacteria and eukaryotes would break down. nih.govyoutube.com

The ecological significance of these metabolites is a testament to the power of chemical evolution. By producing a diverse array of compounds from a common set of isoprenoid precursors, organisms have been able to adapt to a wide range of ecological niches and challenges. The specific stereochemistry of Z,E-FPP provides access to a unique suite of molecules that have been shaped by natural selection to perform specific ecological functions.

Q & A

Q. What experimental methodologies are used to confirm the stereochemical configuration of 2-cis,6-trans-FPP in enzymatic assays?

Q. How do researchers design FPPS activity assays to distinguish between 2-cis,6-trans-FPP and other FPP isomers?

- Methodological Answer : Radiolabeled isopentenyl diphosphate ([]IPP) is incubated with dimethylallyl diphosphate (DMAPP) and purified FPPS. The reaction products are separated via thin-layer chromatography (TLC) or HPLC, with retention times compared to synthetic standards. Mutagenesis of FPPS active sites (e.g., altering residues involved in substrate binding) can further elucidate isomer specificity .

Q. What techniques are employed to quantify FPP levels in plant trichomes under stress conditions?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is used for sensitive quantification. RNA-seq or RT-qPCR analyzes FPPS gene expression (e.g., RrFPPS1 in Rosa rugosa), while GC-MS profiles terpenoid metabolites derived from FPP under salt stress .

Advanced Research Questions

Q. How can contradictory kinetic data for FPPS inhibitors (e.g., bisphosphonates) be resolved?

- Methodological Answer : Contradictions often arise from differences in enzyme sources (e.g., human vs. Trypanosoma brucei FPPS) or assay conditions (Mg<sup>2+</sup> concentration). Comparative structural studies (X-ray crystallography) of FPPS-inhibitor complexes and isothermal titration calorimetry (ITC) clarify binding modes. For example, β-carboxylic phosphonic acid analogs show species-specific inhibition due to active-site residue variations .

Q. What strategies are used to determine the role of SREBP-1 in regulating 2-cis,6-trans-FPP biosynthesis under sterol-deprived conditions?

- Methodological Answer : Gel mobility-shift assays and DNase footprinting identify SREBP-1 binding to promoter elements (e.g., SRE-3 in rat FPPS). Reporter gene assays with mutated promoters (e.g., CAC → TTG) confirm transcriptional regulation. Co-expression of SREBP-1 and FPPS in CV-1 cells under sterol-free media validates sterol-independent activation .

Q. How do fluorinated FPP analogs (e.g., 2-fluorofarnesyl diphosphate) elucidate cyclization mechanisms in sesquiterpene synthases?

- Methodological Answer : 2-Fluoro-FPP acts as a mechanistic probe by stabilizing carbocation intermediates during cyclization. -NMR tracks fluorinated intermediates, while X-ray crystallography of enzyme-analog complexes reveals conformational changes. Kinetic isotope effects (KIEs) using deuterated substrates further distinguish stepwise vs. concerted mechanisms .

Q. Why do some FPPS homologs synthesize mixed-chain products (e.g., geranyl diphosphate) despite high specificity for FPP?

- Methodological Answer : Substrate promiscuity arises from flexible active-site loops. Structural studies (e.g., Lactobacillus brevis FPPS) show that mutations in the "floor" residues (e.g., Phe-112 → Gly) alter chain-length control. Pre-steady-state kinetics using stopped-flow fluorescence detect abortive intermediates, explaining side-product formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.